4-Methyl-6-methylsulfanyl-nicotinic acid
Overview
Description
4-Methyl-6-methylsulfanyl-nicotinic acid is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 4-position and a methylsulfanyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-6-chloronicotinic acid with sodium methylthiolate under basic conditions to introduce the methylsulfanyl group . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 4-Methyl-6-methylsulfanyl-nicotinic acid are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-methylsulfanyl-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methylthiolate, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-methylsulfanyl-nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-methylsulfanyl-nicotinic acid is not well-documented. as a derivative of nicotinic acid, it may interact with similar molecular targets, such as nicotinic acid receptors or enzymes involved in metabolic pathways. The presence of the methylsulfanyl group may confer unique binding properties or biological activities.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl)nicotinic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methyl-6-chloronicotinic acid: Precursor in the synthesis of 4-Methyl-6-methylsulfanyl-nicotinic acid.
Uniqueness
This compound is unique due to the presence of both a methyl and a methylsulfanyl group on the nicotinic acid framework. This combination of functional groups may result in distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
4-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPAVJJWKWZGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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